molecular formula C25H25N3O3 B4584931 (2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

Cat. No.: B4584931
M. Wt: 415.5 g/mol
InChI Key: VFGADTMOXCDKKR-ZHZULCJRSA-N
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Description

(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C25H25N3O3 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide is 415.18959167 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanofluorochromic Properties

The research into acrylamide derivatives, including compounds similar to 2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide, has shown that these compounds exhibit diverse optical properties due to their distinct stacking modes. One study highlighted the effect of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, demonstrating different luminescence behaviors upon physical manipulation, which could be attributed to the transformation from crystalline to amorphous phases (Qing‐bao Song et al., 2015).

Corrosion Inhibition

Another significant application of acrylamide derivatives is in corrosion inhibition. A study on new acrylamide derivatives, including those structurally related to 2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide, found them effective as corrosion inhibitors for copper in nitric acid solutions. These compounds were shown to be mixed-type inhibitors, suggesting their potential use in protecting metals against corrosion in acidic environments (Ahmed Abu-Rayyan et al., 2022).

Synthesis and Characterization for Diverse Applications

The synthesis and characterization of acrylamide derivatives, including those structurally related to the compound , have been widely explored for various applications. Studies have detailed the synthesis processes, characterizing these compounds through spectroscopic methods and evaluating their properties for potential use in fields such as material science, pharmacology, and agriculture. For example, the synthesis of novel functional acrylamides has been investigated for applications in polymer science, showcasing the versatility and utility of these compounds in creating new materials with tailored properties (Long Ling et al., 1999).

Properties

IUPAC Name

(Z)-2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-5-31-24-8-6-7-21(15-24)27-25(29)20(16-26)14-19-13-17(2)28(18(19)3)22-9-11-23(30-4)12-10-22/h6-15H,5H2,1-4H3,(H,27,29)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGADTMOXCDKKR-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
Reactant of Route 4
(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
Reactant of Route 6
(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.